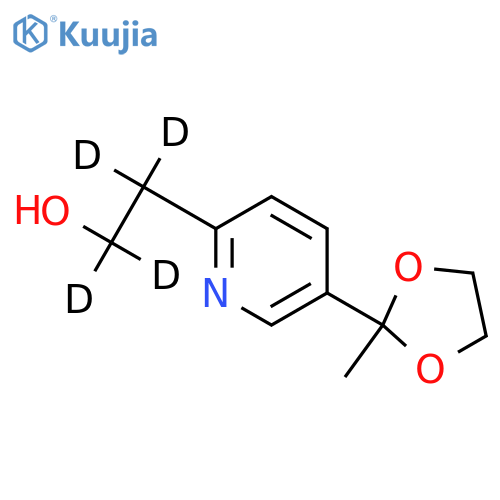Cas no 1189935-46-3 (5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)

1189935-46-3 structure
商品名:5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4
CAS番号:1189935-46-3
MF:C11H15NO3
メガワット:213.266350030899
CID:4554310
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 化学的及び物理的性質
名前と識別子
-
- 5-(2-Methyl-1,3-dioxolan-2-yl)-
- 1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol
- 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4
-
- インチ: 1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3/i4D2,5D2
- InChIKey: FJBONGHBPVZNDT-CQOLUAMGSA-N
- ほほえんだ: C(O)([2H])([2H])C([2H])([2H])C1=NC=C(C2(C)OCCO2)C=C1
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M303647-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 |
1189935-46-3 | 5mg |
$173.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-80364-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 5mg |
¥1160.00 | 2023-09-15 | ||
| TRC | M303647-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 |
1189935-46-3 | 50mg |
$1326.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M303647-5mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 5mg |
¥1500.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M303647-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 50mg |
¥12000.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-80364-50mg |
5-(2-Methyl-1,3-dioxolan-2-yl)- |
1189935-46-3 | 50mg |
¥9060.00 | 2023-09-15 |
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1189935-46-3 (5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4) 関連製品
- 2554-94-1(6-(Dimethylamino)hexanal)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
